COH-SR4

Melanoma Xenograft Mitochondrial Uncoupler

Procure COH-SR4 (1,3-Bis(3,5-dichlorophenyl)urea) as your definitive tool compound for OXPHOS research. Its unique, fatty acid-activated mitochondrial uncoupling mechanism potently activates AMPK and inhibits mTOR, overcoming vemurafenib resistance with 94% in vivo tumor reduction—far surpassing niclosamide. The precise 3,5-dichloro substitution is critical for this non-fungible activity, making SR4 an essential benchmark for cancer metabolism and drug discovery programs.

Molecular Formula C13H8Cl4N2O
Molecular Weight 350.0 g/mol
Cat. No. B1682623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOH-SR4
Synonyms1,3-bis(3,5-dichlorophenyl)urea
COH-SR4
Molecular FormulaC13H8Cl4N2O
Molecular Weight350.0 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20)
InChIKeyVKVJIWVUYNTBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3,5-dichlorophenyl)urea: A Novel Mitochondrial Uncoupler with Broad Anti-Proliferative Activity


1,3-Bis(3,5-dichlorophenyl)urea, also known as COH-SR4 or SR4, is a symmetrical bisaryl urea compound with the CAS number 73439-19-7 . It functions as a bona fide mitochondrial uncoupler, inducing energetic stress in cancer cells by uncoupling oxidative phosphorylation (OxPhos) [1]. This mechanism leads to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR) pathway, ultimately triggering apoptosis and inhibiting proliferation in a variety of human cancer cell lines [2]. Notably, SR4's mitochondrial uncoupling activity is mediated by a fatty acid-activated mechanism, a unique feature among this class of molecules [3]. Its demonstrated ability to overcome resistance to BRAF inhibitors, such as vemurafenib, distinguishes it from many targeted therapies [4].

Why 1,3-Bis(3,5-dichlorophenyl)urea Cannot Be Substituted by Generic Diarylureas


While the diarylurea scaffold is common in medicinal chemistry, 1,3-Bis(3,5-dichlorophenyl)urea (SR4) cannot be simply substituted with generic analogs due to its highly specific mechanism of action and structural requirements. Unlike many diarylureas that target specific kinases or act via undefined mechanisms, SR4's unique activity is driven by its function as a mitochondrial uncoupler via a fatty acid-activated proton transport mechanism [1]. This specific mechanism requires the precise substitution pattern of chlorine atoms on both phenyl rings to facilitate the transport of deprotonated fatty acids across the inner mitochondrial membrane [2]. A comparative structure-activity relationship (SAR) study demonstrated that analogs with different substitution patterns or those lacking the bis(3,5-dichlorophenyl) moiety were significantly less effective or entirely inactive at depolarizing mitochondria [3]. Therefore, the use of alternative diarylureas with similar molecular weights but different substitution patterns is unlikely to recapitulate the mitochondrial uncoupling effects and subsequent anticancer activity observed with SR4, making it a non-fungible chemical entity for these applications [4].

Quantitative Differentiation of 1,3-Bis(3,5-dichlorophenyl)urea Against Key Comparators


Superior In Vivo Efficacy of SR4 Compared to Niclosamide and Vemurafenib in Melanoma Xenograft Models

In a head-to-head comparison using an A375 BRAFV600E mutant melanoma xenograft model, SR4 demonstrated significantly greater tumor growth inhibition compared to both niclosamide, another mitochondrial uncoupler, and vemurafenib, a standard-of-care BRAF inhibitor [1]. At a dose of 5 mg/kg, SR4 almost completely suppressed tumor growth, whereas niclosamide showed only modest efficacy, and SR4 was also superior to vemurafenib [2]. This effect was reproducible in a vemurafenib-resistant melanoma model [3].

Melanoma Xenograft Mitochondrial Uncoupler BRAF Inhibitor Resistance

Selective Cytotoxicity of SR4 in Cancer Cells Over Normal Cells

SR4 exhibits a favorable therapeutic window by demonstrating potent cytotoxicity in melanoma cells while sparing normal cells. In a panel of melanoma cell lines, SR4 showed IC50 values ranging from 5 to 11 μM . In contrast, no significant cytotoxicity was observed in normal human aortic vascular smooth muscle cells (HAVSMC) or normal human melanocytes at concentrations up to 10 μM [1]. This selective toxicity is a key advantage over many conventional chemotherapeutics and underscores its potential for development with reduced off-target effects.

Cytotoxicity Selectivity Melanoma Safety Profile

Unique Fatty Acid-Activated Uncoupling Mechanism of SR4 Compared to Classic Protonophores

SR4 operates via a unique, fatty acid-activated proton transport mechanism, distinct from classic protonophores like FCCP or DNP that rely on their own acidic group for proton shuttling [1]. SR4 lacks an acidic proton but enhances proton leak across the mitochondrial inner membrane only in the presence of free fatty acids [2]. The bis(3,5-dichlorophenyl) substitution pattern is essential for this activity; an SAR study showed that replacement of these groups with other substituents or altering the substitution pattern significantly reduced or eliminated mitochondrial uncoupling and subsequent cytotoxicity in MDA-MB-231 cells [3]. This specific mechanism allows SR4 to indirectly activate AMPK and inhibit mTOR signaling, a pathway that can be bypassed by other agents targeting the same nodes more directly.

Mitochondrial Uncoupling Mechanism of Action Fatty Acid Transport Protonophore

Reversal of Vemurafenib Resistance by SR4 in Melanoma

A significant clinical challenge in melanoma is the development of resistance to BRAF inhibitors like vemurafenib. SR4 has been shown to overcome this resistance, a property not shared by all agents in its class. In a vemurafenib-resistant A375 (A375R) xenograft model, SR4 retained strong anti-tumor activity, reducing tumor growth by 94.0% and tumor mass by 93.3% [1]. In comparison, niclosamide was less effective, reducing growth by 50.0% and mass by 50.4% in the same model [2]. The ability of SR4 to target the OXPHOS metabolic state that resistant cells often rely on provides a clear rationale for its selection over agents that only target the MAPK pathway.

Drug Resistance Vemurafenib Melanoma Metabolic Adaptation

Key Research and Industrial Applications for 1,3-Bis(3,5-dichlorophenyl)urea


Studying the Metabolic Basis of BRAF Inhibitor Resistance in Melanoma

1,3-Bis(3,5-dichlorophenyl)urea (SR4) is an ideal tool compound for investigating the metabolic shift towards oxidative phosphorylation (OXPHOS) that drives resistance to BRAF inhibitors like vemurafenib. Its demonstrated ability to potently inhibit the growth of vemurafenib-resistant melanoma xenografts, where it achieved a 94.0% reduction in tumor growth compared to a 50.0% reduction by niclosamide, makes it uniquely suited for this application [5]. Researchers can use SR4 to dissect the AMPK-mTOR signaling axis in the context of drug-resistant cell metabolism, providing a clear and quantifiable readout of mitochondrial uncoupling-dependent anti-tumor effects [6].

Development of Novel Mitochondria-Targeted Anticancer Agents

For medicinal chemistry and drug discovery programs focused on mitochondrial uncoupling, SR4 serves as a critical benchmark and lead compound. Its unique fatty acid-activated proton transport mechanism is a novel paradigm for inducing cancer cell death [5]. The detailed structure-activity relationship (SAR) data demonstrating that the 3,5-dichloro substitution is essential for activity allows for rational design of next-generation analogs [6]. Furthermore, its favorable selectivity profile (no significant cytotoxicity in normal cells up to 10 µM) provides a safety benchmark against which new candidates can be measured .

In Vivo Cancer Biology Studies Requiring a Non-Genotoxic, Orally Active Agent

SR4 is a valuable reagent for in vivo studies where a non-genotoxic, orally bioavailable agent with a well-defined mechanism is required. Its efficacy in multiple xenograft models (lung, melanoma, hepatocarcinoma) at a well-tolerated oral dose of 4-5 mg/kg establishes a robust and reproducible protocol [5]. The lack of overt toxicity observed in these studies, coupled with its documented in vivo pharmacodynamic effects (increased pAMPK, decreased Ki67 and CD31), makes it a reliable choice for chronic dosing studies to explore the role of mitochondrial metabolism in tumor progression and metastasis [6].

Comparative Studies with Other Mitochondrial Uncouplers

When a study requires a comparison of different mechanisms of mitochondrial uncoupling, SR4 is the preferred choice as the representative of the fatty acid-activated anion transport mechanism. Direct comparative data shows that while both SR4 and niclosamide are uncouplers, SR4 is vastly superior in vivo, reducing tumor growth by 94.9% compared to 52.0% for niclosamide in treatment-naïve melanoma xenografts [5]. This allows researchers to move beyond simple mitochondrial depolarization and investigate the downstream biological consequences that are specific to SR4's unique mode of action, such as its selective activation of AMPK without affecting MEK-ERK MAPK signaling [6].

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